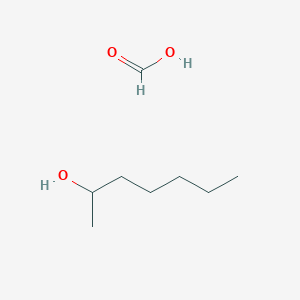
Formic acid;heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid and heptan-2-ol are two distinct compounds with unique properties and applicationsIt is a colorless, pungent liquid that occurs naturally in the venom of ants and bees . Heptan-2-ol, on the other hand, is a secondary alcohol with the chemical formula C7H16O. It is a colorless liquid with a mild odor, commonly used as a solvent and in the synthesis of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formic Acid: : Formic acid can be synthesized in the laboratory by the decarboxylation of oxalic acid with glycerol at 110°C . Industrially, it is produced by the hydrolysis of methyl formate or from formates .
Heptan-2-ol: : Heptan-2-ol can be synthesized using Grignard reagents. For example, the reaction of ethyl formate with a Grignard reagent such as propylmagnesium bromide yields heptan-2-ol .
Análisis De Reacciones Químicas
Formic Acid
Oxidation: Formic acid can act as both a reducing and an oxidizing agent.
Reduction: It can reduce some salts and oxides to metals.
Substitution: Formic acid reacts with phosphorus pentachloride to form formyl chloride, phosphoryl chloride, and hydrogen chloride.
Heptan-2-ol
Aplicaciones Científicas De Investigación
Formic Acid
Chemistry: Used as a reducing agent in various organic reactions.
Industry: Used as a preservative and antibacterial agent in livestock feed.
Heptan-2-ol
Mecanismo De Acción
Formic Acid: : Formic acid exerts its effects primarily through its strong acidic nature (pKa 3.75). It can cause irritation of the upper respiratory tract and metabolic acidosis when ingested in large amounts . It is metabolized to carbon dioxide or excreted unchanged in the urine .
Heptan-2-ol: : As a secondary alcohol, heptan-2-ol can participate in hydrogen bonding, which influences its solubility and reactivity. It acts as a solvent and intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Formic Acid
Similar Compounds: Acetic acid, propionic acid, butyric acid.
Uniqueness: Formic acid is the simplest carboxylic acid and has dual functional groups, behaving as both an acid and an aldehyde.
Heptan-2-ol
Propiedades
Número CAS |
103884-53-3 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
formic acid;heptan-2-ol |
InChI |
InChI=1S/C7H16O.CH2O2/c1-3-4-5-6-7(2)8;2-1-3/h7-8H,3-6H2,1-2H3;1H,(H,2,3) |
Clave InChI |
DCEOXYNDOJQVLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


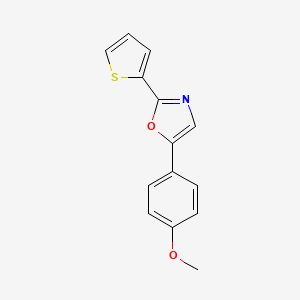
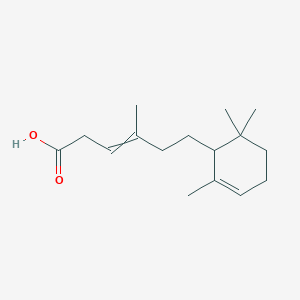
![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
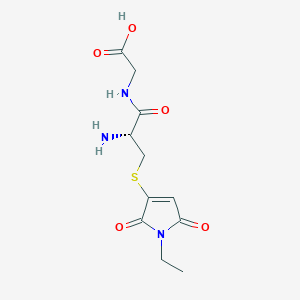
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)


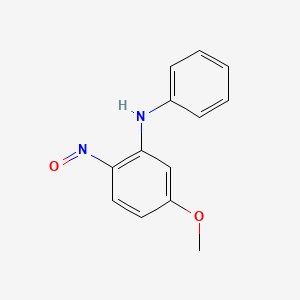
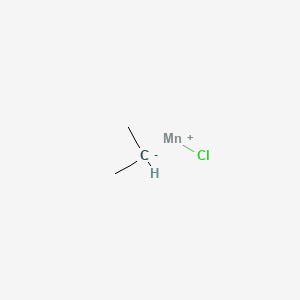
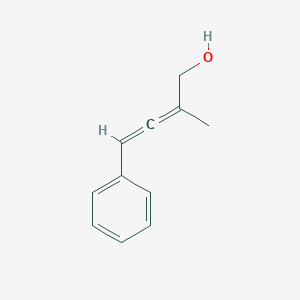
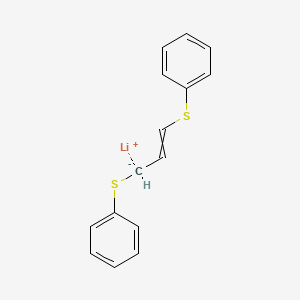
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)
![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)
